molecular formula C15H31N5O18P2 B6595711 Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate CAS No. 43195-60-4

Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate

Cat. No.: B6595711
CAS No.: 43195-60-4
M. Wt: 631.38 g/mol
InChI Key: ANBQLWRLVVYWSN-KKCCWGBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a phosphonate group, and a dioxopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the dioxopyrimidine moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the tetrahydrofuran ring: This is achieved through glycosylation reactions, where the dioxopyrimidine is linked to a sugar derivative.

    Final assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The dioxopyrimidine moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Dihydropyrimidine derivatives.

    Substitution products: Phosphonate esters, amides.

Scientific Research Applications

Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxopyrimidine moiety is known to mimic natural substrates, allowing the compound to inhibit or activate enzymatic reactions. The phosphonate group can also interact with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium (2S,3S,4S,5R)-2-(((((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phosphonatooxy)phosphoryl)oxy)-3,4,5-trihydroxy-6-oxohexanoate
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

triazanium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P2.3H3N/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);3*1H3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBQLWRLVVYWSN-KKCCWGBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N5O18P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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